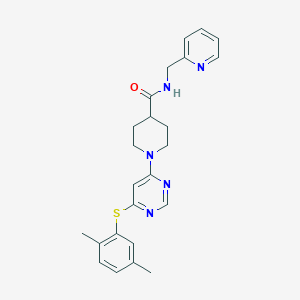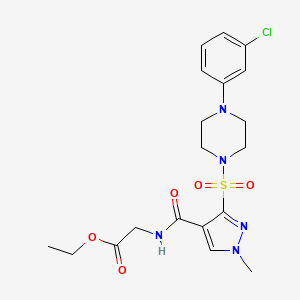![molecular formula C12H19N3 B2667884 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine CAS No. 2097897-65-7](/img/structure/B2667884.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The pyrazole ring is known for its aromatic properties and the piperidine ring is a common structural motif in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Solvent selection and purification methods are also critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 4-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-3-methylpiperidine
- 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-3-ethylidenepiperidine
- 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpiperidine
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylidenepiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-4-6-15(7-10)9-12-8-14(3)13-11(12)2/h8H,1,4-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIGFADAFCLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCC(=C)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)




![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)



